molecular formula C28H24FN5O3 B10933596 6-cyclopropyl-N-[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-cyclopropyl-N-[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10933596
M. Wt: 497.5 g/mol
InChI Key: JLUYOGHPWREDKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-cyclopropyl-N-[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a combination of cyclopropyl, fluorobenzyl, methyl-pyrazol, methoxyphenyl, and oxazolo-pyridine moieties, making it a subject of study for its chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of 6-cyclopropyl-N-[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, typically starting with the preparation of the core oxazolo[5,4-b]pyridine structure. This is followed by the introduction of the cyclopropyl, fluorobenzyl, and methoxyphenyl groups through various organic reactions such as nucleophilic substitution, cyclization, and coupling reactions. Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The presence of the methoxyphenyl group allows for potential oxidation reactions, forming quinone derivatives under specific conditions.

    Reduction: The compound can be reduced at the pyrazol or oxazolo-pyridine moieties, potentially altering its biological activity.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used, but can include various substituted derivatives and reduced forms of the original compound.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which could lead to new insights into cellular processes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Used in the development of new chemical processes and materials, particularly those requiring specific structural features for functionality.

Mechanism of Action

The mechanism by which this compound exerts its effects is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways involved depend on the specific application and target, but may include inhibition of enzyme activity, modulation of receptor signaling, or interference with nucleic acid function.

Comparison with Similar Compounds

Similar compounds to 6-cyclopropyl-N-[1-(2-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide include other oxazolo-pyridine derivatives, pyrazol derivatives, and compounds with fluorobenzyl or methoxyphenyl groups. These compounds may share some chemical reactivity and biological activities, but the unique combination of functional groups in the title compound provides distinct properties and potential applications. For example, the presence of the cyclopropyl group can impart additional stability and rigidity, while the fluorobenzyl group can enhance lipophilicity and membrane permeability.

References

Properties

Molecular Formula

C28H24FN5O3

Molecular Weight

497.5 g/mol

IUPAC Name

6-cyclopropyl-N-[1-[(2-fluorophenyl)methyl]-5-methylpyrazol-3-yl]-3-(4-methoxyphenyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C28H24FN5O3/c1-16-13-24(32-34(16)15-19-5-3-4-6-22(19)29)31-27(35)21-14-23(17-7-8-17)30-28-25(21)26(33-37-28)18-9-11-20(36-2)12-10-18/h3-6,9-14,17H,7-8,15H2,1-2H3,(H,31,32,35)

InChI Key

JLUYOGHPWREDKH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=CC=CC=C2F)NC(=O)C3=CC(=NC4=C3C(=NO4)C5=CC=C(C=C5)OC)C6CC6

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.